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Compound of Interest

Compound Name: Cdk2-IN-19

Cat. No.: B12392146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Cyclin-dependent

kinase 2 (CDK2) inhibitors in inducing apoptosis in tumor cells. The information presented is

supported by experimental data to assist researchers in selecting the appropriate tools for their

studies. While the specific compound "Cdk2-IN-19" could not be definitively identified in

publicly available literature, this guide focuses on a well-characterized multi-CDK inhibitor,

AT7519, and compares its apoptotic-inducing capabilities with two other established CDK2

inhibitors, Roscovitine and CVT-313.

Introduction to CDK2 and Apoptosis
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at

the G1/S phase transition.[1] In many cancers, the CDK2 pathway is dysregulated, leading to

uncontrolled cell proliferation.[2] Consequently, inhibiting CDK2 has emerged as a promising

therapeutic strategy to induce cell cycle arrest and apoptosis (programmed cell death) in tumor

cells.[3][4] Apoptosis is a critical process that eliminates damaged or cancerous cells and is a

primary endpoint for evaluating the efficacy of anti-cancer agents.

Comparative Performance of CDK2 Inhibitors
The following tables summarize the quantitative data on the efficacy of AT7519, Roscovitine,

and CVT-313 in inducing apoptosis and inhibiting cell growth in various cancer cell lines.
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Table 1: In Vitro Efficacy of CDK2 Inhibitors - IC50
Values

Inhibitor Target(s)
Cancer Cell
Line

Assay Type IC50 Value Reference

AT7519

CDK1, CDK2,

CDK4, CDK5,

CDK9

U251

Glioblastoma

Cell Viability

(CCK8)
0.246 µM [5]

U87MG

Glioblastoma

Cell Viability

(CCK8)
0.2218 µM [5]

Roscovitine
CDK1, CDK2,

CDK5, CDK7

MDA-MB-231

Breast

Cancer

DNA

Synthesis

(BrdU)

~10 µg/ml

(~25 µM)
[6]

Various

Cancer Cell

Lines

Cell Cycle

Arrest
N/A

~15 µM

(average)
[7]

CVT-313
CDK2

(selective)

Various

(mouse, rat,

human)

Growth Arrest 1.25 - 20 µM [8]

CDK2 (in

vitro)
Kinase Assay 0.5 µM [8]

Table 2: Induction of Apoptosis by CDK2 Inhibitors
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Inhibitor
Cancer Cell
Line

Treatment
Conditions

Apoptosis
Percentage

Method of
Detection

Reference

AT7519
GBM60

Glioblastoma

0.4 µM for

48h
77.93%

Flow

Cytometry
[5]

GBM38

Glioblastoma

0.4 µM for

48h
69.73%

Flow

Cytometry
[5]

Roscovitine

MDA-MB-231

Breast

Cancer

10 µg/ml for

24h
13.8%

Chromatin

Condensation
[6]

MDA-MB-231

Breast

Cancer

10 µg/ml for

48h
35.7%

Chromatin

Condensation
[6]

MDA-MB-231

Breast

Cancer

10 µg/ml for

72h
93.8%

Chromatin

Condensation
[6]

Glioblastoma

Cell Lines

100 µM for

96h
49.9%

Flow

Cytometry
[9]

CVT-313

Human

Diffuse Large

B-cell

Lymphoma

(DLBCL)

Not specified
Apoptosis

induced
Not specified [10]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by CDK2 inhibition

leading to apoptosis and a general workflow for validating these effects.
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Caption: CDK2 inhibition disrupts the G1/S cell cycle transition and can activate intrinsic

apoptotic pathways.

Experimental Setup

Apoptosis & Cell Cycle Analysis

Data Analysis

Tumor Cell Culture

Treatment with
CDK2 Inhibitor

Flow Cytometry
(Annexin V/PI Staining)

Western Blot
(Caspase-3, PARP cleavage)

Cell Viability Assay
(MTT, CCK8)

Fluorescence Microscopy
(Chromatin Condensation)

Quantification of
Apoptotic Cells & IC50

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12392146?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392146?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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